Acridine hydrochloride

Übersicht

Beschreibung

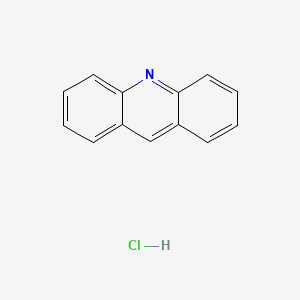

Acridine hydrochloride is an organic compound and a nitrogen heterocycle . It is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . It is an almost colorless solid, which crystallizes in needles . There are few commercial applications of acridines; at one time acridine dyes were popular, but they are now relegated to niche applications .

Synthesis Analysis

Acridine is formed after the hydrogenation of 9-chloroacridine is followed by the oxidation of the chloride with ferric chloride . Condensation of diphenylamine with chloroform along with alkyl chloride gives acridine . Friedlander synthesis - At 120°C, cyclohexane-2-enone is treated with salt of anthranilic acid to produce 9-methyl acridine .

Molecular Structure Analysis

Acridine derivatives form an important class of heterocycles containing nitrogen due to their broad range of pharmaceutical properties . Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications .

Chemical Reactions Analysis

Acridine derivatives have exhibited bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral and fungicidal activities . Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .

Physical And Chemical Properties Analysis

Acridine hydrochloride is soluble in ethanol, ether, hydrocarbons, carbon disulfide, boiling water . It is insoluble in water, benzene . Maximum absorption wavelength = 470 nm; Maximum emission wavelength = 550 nm .

Wissenschaftliche Forschungsanwendungen

DNA Binding and Antiproliferative Activity

- Synthesis and DNA Binding : Acridine derivatives have been synthesized and shown to exhibit strong DNA binding properties, particularly with calf thymus DNA (ctDNA). This binding is indicated by hyperchromic and hypochromic effects, as well as red or blue shifts in spectral studies. Some derivatives also demonstrated significant antiproliferative activities, suggesting potential applications in cancer research (de Almeida et al., 2015).

Effects on Microorganisms

- Impact on Candida albicans : Studies on the effects of acridine derivatives on a strain of Candida albicans revealed their influence on cellular processes like respiration and acidification of the medium. Notably, some acridine compounds caused an efflux of K+, inhibited 86Rb+ uptake, and significantly increased 45Ca2+ uptake, suggesting potential antimicrobial applications (Calahorra et al., 2017).

Broad Spectrum of Biological Activity

- Antitumor, Antimicrobial, and Antiviral Activities : Acridine/acridone derivatives have a broad spectrum of biological activities, including antitumor, antimicrobial, and antiviral effects. They are being investigated for potential clinical applications in treating diseases like cancer and Alzheimer's (Gensicka-Kowalewska et al., 2017).

Corrosion Inhibition

- Inhibitors for Steel Corrosion : Halogen-substituted acridines have been studied for their effectiveness as corrosion inhibitors for mild steel in acid mediums. These compounds showed superior inhibitive performance compared to nonhalogen-substituted acridines (Zhang et al., 2018).

Medicinal Chemistry

- Therapeutic Applications : Acridine derivatives, particularly acridone, are significant in medicinal chemistry with applications as DNA intercalators, enzyme inhibitors, and for reversing neurodegenerative disorders. Their interaction with DNA and selective ion identification abilities make them valuable intherapeutics. Furthermore, their strong fluorescence, coupled with bioselectivity and low cytotoxicity, allows for monitoring various biochemical and pharmacological processes (Prasher & Sharma, 2018).

Supramolecular Chemistry

- pH-responsive Molecular Capsule : Acridine has been used to create a pH-responsive supramolecular capsule capable of encapsulating and releasing large hydrophobic compounds. This feature has potential applications in targeted drug delivery and molecular recognition (Kishimoto et al., 2017).

Acridine as a Drug for Neurodegenerative Diseases

- Tacrine Hydrochloride : Tacrine hydrochloride, an acetylcholinesterase inhibitor derived from acridine, has been studied for its applications in treating Alzheimer's disease. Its orthorhombic pseudopolymorph shows unique structural features, such as stacking acridines and continuous Cl-Owater-Owater-Cl chains (Jacobs et al., 2016).

Anticancer Activity

- Novel Acridine Derivatives : Synthesis and evaluation of novel acridine derivatives have shown promising anticancer activity against certain cancer cell lines, indicating their potential in cancer therapy (Padigela et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease and bacterial and protozoal infections . Numerous acridines with beneficial, biological or photochemical effects have been developed . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

Eigenschaften

IUPAC Name |

acridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N.ClH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUESTGHCVFYOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938998 | |

| Record name | Acridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acridine hydrochloride | |

CAS RN |

17784-47-3 | |

| Record name | Acridine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17784-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)